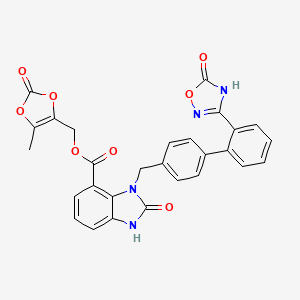
Desethyl Azilsartan Medoxomil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DesethylAzilsartanMedoxomil is a derivative of AzilsartanMedoxomil, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension. AzilsartanMedoxomil is a prodrug that is hydrolyzed to its active metabolite, Azilsartan, in the gastrointestinal tract following oral administration . DesethylAzilsartanMedoxomil retains the pharmacological properties of its parent compound, making it a valuable agent in managing blood pressure and reducing cardiovascular risks.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DesethylAzilsartanMedoxomil involves multiple steps, starting from the basic structure of AzilsartanMedoxomil. The process typically includes:
Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Medoxomil Group: This step involves the esterification of the benzimidazole core with medoxomil chloride under basic conditions.
Desethylation: The final step involves the selective removal of the ethyl group from the AzilsartanMedoxomil structure to yield DesethylAzilsartanMedoxomil.
Industrial Production Methods: Industrial production of DesethylAzilsartanMedoxomil follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions: DesethylAzilsartanMedoxomil undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be induced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or neutral conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Nucleophiles like amines or thiols, under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of DesethylAzilsartanMedoxomil .
科学的研究の応用
DesethylAzilsartanMedoxomil has several scientific research applications:
Chemistry: It is used as a model compound for studying the pharmacokinetics and pharmacodynamics of angiotensin II receptor blockers.
Biology: Research on its effects on cellular pathways and receptor binding provides insights into its mechanism of action.
Medicine: It is investigated for its potential in treating hypertension and related cardiovascular conditions.
Industry: The compound is used in the development of new antihypertensive drugs and formulations
作用機序
DesethylAzilsartanMedoxomil exerts its effects by antagonizing the angiotensin II type 1 receptor (AT1 receptor). This blockade prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The result is vasodilation and a reduction in blood pressure. The compound’s high affinity and selectivity for the AT1 receptor contribute to its efficacy in lowering blood pressure .
類似化合物との比較
AzilsartanMedoxomil: The parent compound, which is also an angiotensin II receptor blocker.
Valsartan: Another angiotensin II receptor blocker with similar antihypertensive effects.
Olmesartan: Known for its high potency and long duration of action.
Uniqueness: DesethylAzilsartanMedoxomil is unique due to its selective desethylation, which may confer distinct pharmacokinetic properties compared to its parent compound and other similar agents. This modification can potentially enhance its bioavailability and efficacy .
特性
分子式 |
C28H20N4O8 |
|---|---|
分子量 |
540.5 g/mol |
IUPAC名 |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C28H20N4O8/c1-15-22(39-28(36)38-15)14-37-25(33)20-7-4-8-21-23(20)32(26(34)29-21)13-16-9-11-17(12-10-16)18-5-2-3-6-19(18)24-30-27(35)40-31-24/h2-12H,13-14H2,1H3,(H,29,34)(H,30,31,35) |
InChIキー |
MZPRTKPTVHPGEW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C3C(=CC=C2)NC(=O)N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NOC(=O)N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


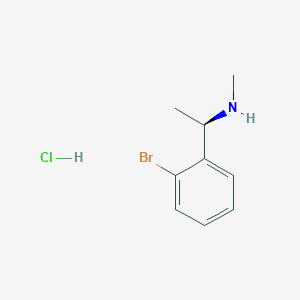

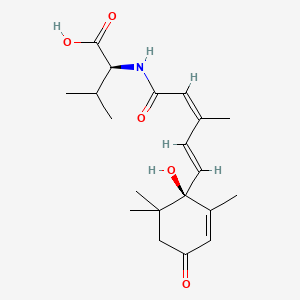
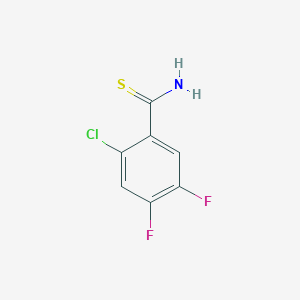

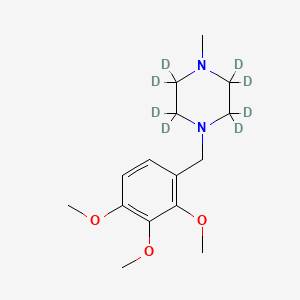
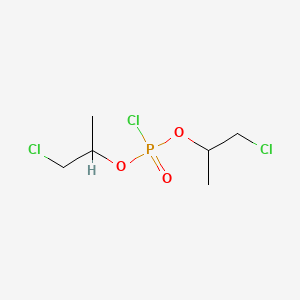
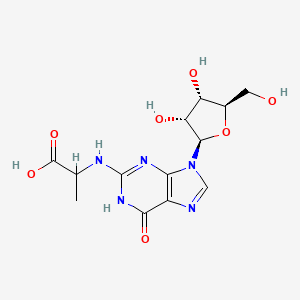
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)

![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)


